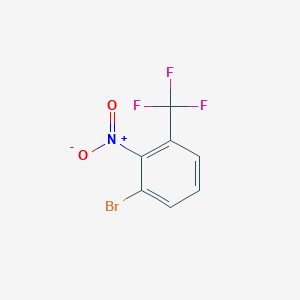

1-bromo-2-nitro-3-(trifluoromethyl)Benzene

Description

Significance of Multifunctionalized Aromatic Systems in Chemical Synthesis

Multifunctionalized aromatic systems are foundational to modern organic synthesis, serving as indispensable building blocks for a vast array of functional organic materials. researchgate.net These compounds, which feature multiple reactive sites on an aromatic core, are crucial in the development of pharmaceuticals, agrochemicals, polymers, and other advanced materials. researchgate.net The strategic placement of different functional groups allows for selective, stepwise reactions, enabling the construction of highly complex molecular architectures. researchgate.netnumberanalytics.com The ability to introduce diverse functionalities chemo- and regioselectively is a powerful strategy for rapid molecular diversification. researchgate.net This versatility makes multifunctional arenes central to the total synthesis of complex natural products and the design of novel therapeutic agents. numberanalytics.comnbinno.com

Overview of Electron-Withdrawing Substituent Effects on Benzene (B151609) Rings

Substituents on a benzene ring profoundly influence its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. libretexts.orgvedantu.com Electron-withdrawing groups (EWGs), such as the nitro (-NO₂), trifluoromethyl (-CF₃), and bromo (-Br) groups present in 1-bromo-2-nitro-3-(trifluoromethyl)benzene, decrease the electron density of the aromatic ring. libretexts.orgstudymind.co.uk This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles, slowing down the rate of EAS reactions significantly compared to unsubstituted benzene. libretexts.orglumenlearning.com

These effects are transmitted through two primary mechanisms: the inductive effect and the resonance effect. lasalle.edu

Inductive Effect (-I): This effect operates through the sigma (σ) bond framework and is based on the electronegativity of the atoms. The highly electronegative fluorine and oxygen atoms in the -CF₃ and -NO₂ groups, respectively, pull electron density away from the benzene ring. lasalle.edu Halogens like bromine also exert a deactivating inductive effect. lasalle.edu

Resonance Effect (-R or -M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. For groups like -NO₂, π-electrons are drawn from the ring onto the substituent, which can be represented by resonance structures. lasalle.edu This effect primarily reduces electron density at the ortho and para positions, making the meta position relatively less deactivated and thus the preferred site for electrophilic attack. studymind.co.uklasalle.edu

The combination of these strong electron-withdrawing groups in this compound renders the aromatic ring highly electron-deficient. This electronic characteristic not only dictates its behavior in EAS but also activates the ring for other types of reactions, such as nucleophilic aromatic substitution.

Historical Context of Substituted Nitrobenzenes and Trifluoromethylated Arenes in Academic Research

Substituted nitrobenzenes have a long history in chemical research and industry. Since the industrial revolution, these compounds have been synthesized in large quantities for various purposes. nih.gov They are key precursors for explosives and serve as foundational materials for a wide range of chemical products, including dyes, pesticides, and pharmaceuticals. nih.gov For instance, chloronitrobenzenes are used as feedstocks for analgesics, and other substituted nitrobenzenes are used to create bioactive indole (B1671886) compounds. nih.gov The study of their reactions, such as the displacement of the nitro group, has been a topic of academic interest since at least the 1970s, highlighting their synthetic utility. acs.orgdrexel.edu

The introduction of the trifluoromethyl (-CF₃) group into aromatic systems is a more recent, yet highly impactful, development in medicinal chemistry and materials science. nih.gov The unique properties imparted by the -CF₃ group—including increased metabolic stability, lipophilicity, and bioavailability—have made it a crucial component in many modern pharmaceuticals and agrochemicals. nih.gov The development of effective methods for arene trifluoromethylation has been an active area of research, with early industrial-scale methods like the Swarts reaction (developed in 1892) being supplemented by modern transition metal-catalyzed cross-coupling reactions over the past few decades. nih.govnih.gov The combination of these distinct fields of study has led to the creation of complex molecules like this compound, which possess a rich and varied reaction chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

668-28-0 |

|---|---|

Molecular Formula |

C7H3BrF3NO2 |

Molecular Weight |

270.00 g/mol |

IUPAC Name |

1-bromo-2-nitro-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C7H3BrF3NO2/c8-5-3-1-2-4(7(9,10)11)6(5)12(13)14/h1-3H |

InChI Key |

GZSUZPZGMPSACG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 2 Nitro 3 Trifluoromethyl Benzene

Retrosynthetic Analysis of 1-Bromo-2-nitro-3-(trifluoromethyl)benzene

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The analysis begins by disconnecting the functional groups in a reverse-synthetic manner, considering the directing effects that would govern the forward reaction.

The three primary disconnections to consider are the C-Br, C-NO₂, and C-CF₃ bonds.

Disconnection of the C-NO₂ bond: This leads to the precursor 1-bromo-3-(trifluoromethyl)benzene. In the forward direction, this corresponds to an electrophilic aromatic nitration. The directing effects of the substituents on this precursor are crucial. The bromine atom is an ortho, para-director, while the trifluoromethyl group is a meta-director. youtube.com Both groups would direct an incoming electrophile to the C2 and C4 positions. The position between the two substituents (C2) is sterically hindered but electronically favored by both. This makes the nitration of 1-bromo-3-(trifluoromethyl)benzene a promising final step.

Disconnection of the C-Br bond: This suggests 2-nitro-3-(trifluoromethyl)benzene as a precursor. In the forward reaction, this would involve a bromination step. Both the nitro and trifluoromethyl groups are strong deactivating and meta-directing groups. They would direct an incoming bromine atom to the C5 position, not the desired C1 position. Therefore, this disconnection is less synthetically viable.

Disconnection of the C-CF₃ bond: This leads to 1-bromo-2-nitrobenzene. Introducing a trifluoromethyl group onto a pre-functionalized benzene (B151609) ring can be challenging and often requires harsh conditions or specialized reagents.

Based on this analysis, the most logical retrosynthetic pathway involves the late-stage nitration of 1-bromo-3-(trifluoromethyl)benzene. This precursor can be further disconnected to simpler, commercially available starting materials.

General Synthetic Strategies for Substituted Bromo-Nitro-Trifluoromethylbenzenes

Sequential functionalization is a common and direct strategy for the synthesis of polysubstituted benzenes. The order of introduction of the functional groups is critical to achieve the desired regiochemistry, dictated by the directing effects of the substituents present at each stage. For this compound, the most effective sequence involves the nitration of a pre-existing bromo-trifluoromethyl-benzene derivative.

A plausible synthetic route begins with 3-(trifluoromethyl)aniline. This starting material can undergo a Sandmeyer reaction to replace the amino group with a bromine atom, yielding 1-bromo-3-(trifluoromethyl)benzene. The subsequent and final step is the nitration of this intermediate. The bromine atom, being an ortho, para-director, and the trifluoromethyl group, a meta-director, work in concert to direct the incoming nitro group to the C2 position. youtube.com The C4 and C6 positions are also activated by the bromine, but the C2 position is strongly favored due to the converging directing effects.

Another potential starting point is 1-nitro-3-(trifluoromethyl)benzene. Bromination of this compound would be directed by the meta-directing nitro and trifluoromethyl groups to the C5 position, which is not the desired isomer. Therefore, the order of nitration and bromination is crucial for success.

An alternative and versatile approach to introduce substituents that may be difficult to install directly or to control their position is through amination and subsequent deamination, often involving the Sandmeyer reaction. epa.gov This strategy provides a powerful tool for the synthesis of specifically substituted aromatic compounds.

A potential pathway for this compound could start with 2-amino-3-(trifluoromethyl)aniline. This diamine could theoretically be selectively functionalized. However, a more practical route might begin with a more readily available starting material like 2-nitro-3-(trifluoromethyl)aniline.

A representative multi-step synthesis could proceed as follows:

Starting Material: 2-Amino-6-nitrobenzotrifluoride.

Diazotization: The amino group is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as hydrobromic acid.

Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) bromide solution to replace the diazonium group with a bromine atom, yielding this compound.

This pathway offers excellent control over the regiochemistry, as the positions of the amino and nitro groups on the starting aniline (B41778) determine the final substitution pattern. The Sandmeyer reaction is a well-established and reliable method for introducing halogens into an aromatic ring. epa.gov

Nitration Reactions in the Synthesis of this compound

The nitration of the 1-bromo-3-(trifluoromethyl)benzene intermediate is the key step in the most logical sequential functionalization approach. The success of this step hinges on controlling the regioselectivity and employing suitable nitrating conditions for a deactivated aromatic ring.

The directing effects of the substituents on the benzene ring govern the position of the incoming nitro group. In the case of 1-bromo-3-(trifluoromethyl)benzene, we have two deactivating groups:

Bromine (-Br): A weakly deactivating, ortho, para-director. youtube.com

Trifluoromethyl (-CF₃): A strongly deactivating, meta-director. google.com

The bromine at C1 directs incoming electrophiles to the C2, C4, and C6 positions. The trifluoromethyl group at C3 directs incoming electrophiles to the C5 and C1 positions (relative to itself, which are C5 and C1 on the ring). The positions ortho to the bromine (C2 and C6) and meta to the trifluoromethyl group (C2 and C4) are the most likely sites for nitration. The C2 position is uniquely favored as it is ortho to the bromine and meta to the trifluoromethyl group, representing a point of convergent activation (or least deactivation). While steric hindrance from the adjacent bromine atom might be a factor, the electronic directing effects are powerful in determining the major product.

The nitration of a closely related compound, 3-methyl benzotrifluoride (B45747), provides insight into the expected isomer distribution. Although the methyl group is activating, the directing influences are similar. The table below shows the isomer distribution for the nitration of 3-methyl benzotrifluoride under various conditions, suggesting that substitution at the C2 position is significant.

| Reaction Conditions | 2-nitro isomer (%) | 4-nitro isomer (%) | 6-nitro isomer (%) | Reference |

|---|---|---|---|---|

| 98% HNO₃, -16 to -22°C | 43 | 31 | 24 | google.com |

| 98% HNO₃, -30 to -31°C | 46.6 | 26.9 | 26.5 | google.com |

| 98% HNO₃ in CH₂Cl₂, -20 to -25°C | 44 | 26.6 | 29 | google.com |

This interactive table provides data on the isomer distribution from the nitration of 3-methyl benzotrifluoride, a compound analogous to the substrate for the synthesis of this compound.

Aromatic rings substituted with electron-withdrawing groups like trifluoromethyl are deactivated towards electrophilic aromatic substitution and therefore require potent nitrating agents and often more forcing reaction conditions. researchgate.net

The most common and effective nitrating agent for deactivated aromatic compounds is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.org Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

For substrates that are particularly deactivated or sensitive to strongly acidic conditions, other nitrating systems can be employed. These include:

Nitronium salts: Pre-formed salts such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) or nitronium triflate (NO₂OTf) are powerful electrophiles that can effect nitration under less acidic conditions.

Nitric acid in other strong acids: Other strong acids like perchloric acid or trifluoroacetic acid can also be used in place of sulfuric acid to generate the nitronium ion.

Nitrate (B79036) salts in strong acid: A mixture of a nitrate salt (e.g., KNO₃) and a strong acid can also serve as an effective nitrating system. researchgate.net

The choice of nitrating agent and reaction conditions (temperature, reaction time) must be carefully optimized to achieve a good yield of the desired product while minimizing the formation of byproducts, such as dinitrated compounds.

| Nitrating Agent | Typical Conditions | Applicability | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0 - 25 °C | General purpose, effective for many deactivated rings. | libretexts.org |

| NO₂BF₄ | In an inert solvent (e.g., sulfolane, nitromethane) | Highly reactive, useful for very deactivated substrates. | researchgate.net |

| KNO₃ / H₂SO₄ | 0 - 50 °C | Alternative to mixed acid, can offer different selectivity. | researchgate.net |

| HNO₃ / Trifluoroacetic Anhydride | Low temperatures | Milder conditions, can be more selective. | cardiff.ac.uk |

This interactive table summarizes various nitrating reagents and their typical application conditions for the nitration of deactivated aromatic compounds.

Bromination Reactions in the Synthesis of this compound

The introduction of a bromine atom onto a benzene ring bearing both a nitro (-NO₂) and a trifluoromethyl (-CF₃) group requires careful selection of reagents and conditions to achieve the desired regioselectivity. The synthesis often involves the bromination of a nitrated trifluoromethylbenzene precursor.

Electrophilic Bromination with Controlled Reagents (e.g., N-bromosuccinimide, 1,3-dibromo-5,5-dimethylhydantoin)

To achieve selective monobromination and avoid the formation of polybrominated byproducts, controlled brominating agents are preferred over elemental bromine (Br₂). masterorganicchemistry.com N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are widely used for this purpose. organic-chemistry.orgwikipedia.org These reagents serve as a source of electrophilic bromine (Br⁺), particularly in the presence of a strong acid catalyst, which activates the aromatic ring toward substitution.

A common synthetic approach involves the bromination of a precursor like 1-nitro-3-(trifluoromethyl)benzene. The reaction is typically conducted in an inert solvent such as dichloromethane, with a strong acid like sulfuric acid as a catalyst. google.com These controlled reagents are advantageous as they generate a low concentration of the electrophilic species, enhancing selectivity and often leading to high yields of the desired monobrominated product. masterorganicchemistry.com DBDMH is considered a cost-effective and convenient alternative to NBS for the bromination of electron-rich arenes and other aromatic systems. organic-chemistry.orgmanac-inc.co.jp

Table 1: Reaction Conditions for Electrophilic Bromination

| Parameter | Details |

|---|---|

| Starting Material | 1-Nitro-3-(trifluoromethyl)benzene |

| Brominating Agent | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS) |

| Catalyst | Strong acid (e.g., Sulfuric acid) |

| Solvent | Dichloromethane or other inert solvent |

| Temperature | 25–40°C |

| Reported Yield | Generally >70% |

This data is based on methodologies for closely related isomers and general principles of aromatic bromination. google.com

Influence of Nitro and Trifluoromethyl Groups on Bromination Directivity

The regiochemical outcome of the electrophilic bromination is dictated by the directing effects of the substituents already present on the aromatic ring. Both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group are powerful electron-withdrawing groups. minia.edu.egvaia.com Consequently, they deactivate the benzene ring towards electrophilic attack and act as meta-directors. minia.edu.egwikipedia.orgyoutube.com

Trifluoromethyl Group (-CF₃): This group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. It strongly deactivates the ring and directs incoming electrophiles to the meta position. minia.edu.egvaia.comwikipedia.org

Nitro Group (-NO₂): The nitro group deactivates the ring through both an inductive effect (-I) and a resonance effect (-M). youtube.comlibretexts.org This combined effect strongly directs incoming electrophiles to the meta position. youtube.com

When both groups are present on a benzene ring, their combined influence determines the site of bromination. For a precursor such as 1-nitro-2-(trifluoromethyl)benzene, the nitro group at C1 directs to C3 and C5, while the trifluoromethyl group at C2 directs to C4 and C6. In such cases, the reaction may yield a mixture of isomers or proceed with low reactivity. Therefore, multi-step synthetic routes, potentially involving functional group interconversions like deamination from an aniline precursor, are often employed to achieve the specific 1,2,3-substitution pattern of this compound. google.comgoogle.com

Minimization of Polybromination and Undesired Isomers

Controlling the formation of byproducts is critical for an efficient synthesis. The strong deactivation of the ring by the -NO₂ and -CF₃ groups naturally reduces the likelihood of polybromination. However, several strategies are employed to further enhance selectivity.

Use of Controlled Reagents: As discussed, reagents like NBS and DBDMH provide a slow, steady supply of the bromine electrophile, which is crucial for preventing over-bromination compared to using liquid bromine. organic-chemistry.org

Stoichiometric Control: Using a slight excess or an equimolar amount of the brominating agent ensures that the reaction stops after the first substitution.

Temperature Management: Maintaining a controlled temperature range, for instance between 25°C and 40°C, helps to manage the reaction rate and improve selectivity.

Acid Catalysis: The use of a strong acid catalyst not only activates the substrate but also helps to ensure a specific and clean reaction pathway, leading to higher yields of the intended isomer.

Trifluoromethylation Strategies Relevant to Substituted Benzenes

The introduction of the trifluoromethyl group is a key step in the synthesis of many valuable compounds. acs.org Various methods have been developed for the trifluoromethylation of aromatic systems, which could be applied in the synthesis of precursors to this compound.

Copper-Mediated Trifluoromethylation Approaches

Copper-mediated cross-coupling reactions are among the most common and effective methods for introducing a trifluoromethyl group onto an aromatic ring, typically starting from an aryl iodide or bromide. beilstein-journals.org The first copper-promoted perfluoroalkylation of aromatic halides was reported in 1968. beilstein-journals.org

These reactions generally involve a trifluoromethyl source and a copper(I) salt, often CuI. acs.org A key intermediate in these processes is a copper-trifluoromethyl species, such as [CuCF₃]. acs.orgnih.gov

Table 2: Common Reagents in Copper-Mediated Trifluoromethylation

| Component | Examples |

|---|---|

| Trifluoromethyl Source | Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent), Sodium Trifluoroacetate (CF₃CO₂Na), Potassium Trifluoroacetate (CF₃CO₂K), Methyl fluorosulfonyldifluoroacetate (FSO₂CF₂CO₂Me) |

| Copper Source | Copper(I) iodide (CuI), Other Cu(I) complexes |

| Substrate | Aryl Iodides, Aryl Bromides |

The reaction using TMSCF₃ is one of the most common methods. acs.org Another widely applied approach utilizes trifluoroacetates, which are inexpensive and readily available sources of the CF₃ group. beilstein-journals.orgnih.govresearchgate.net More recent developments include the use of copper(I) chlorodifluoroacetate complexes, which react with aryl halides to give trifluoromethylarenes in good yields. rsc.org

Other Trifluoromethylation Methods Applicable to Aromatic Systems

Beyond copper-mediated reactions, a variety of other methods are available for the trifluoromethylation of aromatic compounds.

Reagents with Electrophilic "CF₃⁺" Synthons: Togni's reagents and Umemoto reagents are hypervalent iodine compounds that act as sources of an electrophilic trifluoromethyl group. mdpi.com They can trifluoromethylate a range of nucleophiles, including aromatic systems.

Radical Trifluoromethylation: Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent) can generate a trifluoromethyl radical (•CF₃) under oxidative conditions, which can then add to aromatic rings. wikipedia.org Another modern approach uses trifluoromethanesulfonyl chloride (CF₃SO₂Cl) in combination with a photoredox catalyst to generate the •CF₃ radical under mild conditions. wikipedia.org

Using Fluoroform: Fluoroform (CF₃H), a byproduct of fluoropolymer manufacturing, can be used as a trifluoromethylating agent for aldehydes when combined with a strong base. researchgate.netwikipedia.org

Trifluoroiodomethane: Trifluoroiodomethane (CF₃I) is a reagent used in aromatic coupling reactions, often with copper in what is known as the McLoughlin-Thrower reaction. wikipedia.org

These varied methodologies provide a robust toolkit for chemists to strategically introduce the trifluoromethyl group in the synthesis of complex aromatic molecules like this compound.

Deamination Techniques for Functional Group Interconversion in Synthesis

Deamination provides a powerful method for replacing an amino group with hydrogen, which can be a crucial step when the amino group is used to direct the position of other substituents before being removed. The precursor for this step would be 2-amino-1-bromo-3-nitro-5-(trifluoromethyl)benzene or a similar isomer, where the amino group's removal leads to the final product. The two primary approaches for this transformation are classical diazotization followed by reduction and more contemporary methods using nitrite esters.

Classical and modern deamination methods differ significantly in their reagents, reaction conditions, and operational complexity.

Classical Diazotization: This long-established method involves treating a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt. organic-chemistry.org The nitrous acid is generated in situ from an alkali metal nitrite, typically sodium nitrite (NaNO₂), and a strong mineral acid like hydrochloric or sulfuric acid. organic-chemistry.org The resulting diazonium salt (Ar-N₂⁺X⁻) is a highly versatile intermediate. For deamination (replacement by hydrogen), the diazonium salt is then treated with a reducing agent, such as hypophosphorous acid (H₃PO₂). masterorganicchemistry.com A key operational requirement for this method is strict temperature control, typically between 0 and 5 °C, as aromatic diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures. masterorganicchemistry.comlkouniv.ac.in This instability is a significant drawback, necessitating the use of cooling baths and careful monitoring.

Modern Nitrite Ester Mediated Deamination: More recent methodologies utilize organic nitrites, such as tert-butyl nitrite (TBN) or isopentyl nitrite, in an organic solvent. acs.orgresearchgate.net This approach, often referred to as aprotic diazotization, avoids the use of strong aqueous acids. The reaction proceeds by converting the amine to a diazonium species, which then abstracts a hydrogen atom from the solvent or another hydrogen donor present in the reaction mixture. researchgate.net Solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly employed. acs.orgresearchgate.net A significant advantage of this technique is that it can often be carried out at room temperature or with gentle heating, eliminating the need for cryogenic equipment. researchgate.net This method is considered safer and operationally simpler, particularly for larger-scale synthesis. researchgate.net

| Feature | Classical Diazotization | Modern Nitrite Ester Mediated Deamination |

|---|---|---|

| Diazotizing Agent | Sodium Nitrite (NaNO₂) in strong acid (e.g., HCl, H₂SO₄) | Alkyl Nitrites (e.g., tert-butyl nitrite, isopentyl nitrite) |

| Reaction Temperature | Low (typically 0–5 °C) | Ambient to moderate (e.g., room temperature to 80 °C) |

| Solvent System | Aqueous mineral acid | Aprotic organic solvents (e.g., DMF, THF) |

| Key Advantages | Well-established, inexpensive reagents | Milder conditions, avoids strong acids, safer, simpler operation |

| Key Disadvantages | Requires cryogenic temperatures, potential instability of diazonium salts, acidic waste | More expensive reagents, solvent choice is crucial for hydrogen donation |

For yield optimization , modern nitrite ester methods often provide comparable or superior yields to classical approaches. acs.org The choice of solvent is crucial; for instance, using THF is advantageous as it can serve as both the solvent and the hydrogen donor, simplifying the reaction mixture and potentially improving the efficiency of the hydrogen abstraction step. researchgate.net In classical methods, ensuring complete formation of the diazonium salt at low temperatures before the addition of the reducing agent is key to preventing side reactions that lower the yield.

Optimization of Reaction Conditions for Synthesis of this compound

Fine-tuning the reaction conditions for the deamination step is essential for ensuring a safe, efficient, and high-yielding synthesis. The optimal parameters are highly dependent on whether a classical or modern approach is chosen.

The choice of solvent plays a multifaceted role in deamination reactions, influencing reagent solubility, reaction rate, and even the reaction mechanism itself.

In classical diazotization , the solvent is typically an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid. The primary role of the solvent is to dissolve the amine salt and the sodium nitrite, facilitating the formation of nitrous acid and the subsequent diazotization.

In modern nitrite ester mediated deamination , the solvent choice is more strategic. Aprotic polar solvents like N,N-dimethylformamide (DMF) are frequently used because they effectively dissolve the amine substrate and the alkyl nitrite reagent. acs.org An important consideration in these reactions is the source of the hydrogen atom that replaces the diazonium group. Solvents like tetrahydrofuran (THF) are particularly effective because they can act as hydrogen donors, participating directly in the reductive step that follows diazotization. researchgate.net The selection of the solvent can therefore directly influence the reaction's efficiency and yield. For anilines with strongly electron-withdrawing groups, like the precursor to this compound, ensuring adequate solubility and reactivity is paramount.

| Deamination Method | Typical Solvents | Primary Function(s) |

|---|---|---|

| Classical Diazotization | Aqueous HCl, Aqueous H₂SO₄ | Dissolve amine salt, generate nitrous acid |

| Modern Nitrite Ester Method | DMF, Acetonitrile | Dissolve reactants |

| Modern Nitrite Ester Method | Tetrahydrofuran (THF) | Dissolve reactants and act as a hydrogen donor |

Effective temperature control is arguably the most critical parameter for safety and success, especially in classical diazotization.

The formation of diazonium salts from anilines, sodium nitrite, and acid is an exothermic reaction. nih.gov In the classical method , this exothermicity must be carefully managed to maintain the reaction temperature between 0 and 5 °C. lkouniv.ac.in If the temperature rises above this range, the diazonium salt, particularly one substituted with electron-withdrawing groups which can decrease its stability, may decompose rapidly. This decomposition can lead to the formation of phenolic byproducts (by reaction with water) and, in uncontrolled situations, poses a risk of explosion due to the rapid release of nitrogen gas. masterorganicchemistry.com Therefore, slow, portion-wise addition of the sodium nitrite solution to the acidic amine solution in an ice-salt bath is standard procedure.

In modern nitrite ester mediated deamination , the thermal stability of the intermediates is generally higher, allowing the reaction to be run at ambient or even elevated temperatures (e.g., up to 80 °C). researchgate.net While the reaction can still be exothermic, the risk of runaway decomposition is significantly lower, which simplifies process control and enhances safety, especially on an industrial scale. nih.gov Nonetheless, for initial additions of the nitrite ester, monitoring the temperature is still advisable to control the reaction rate.

For the specific transformation of an aromatic amino group to a hydrogen atom (hydro-deamination), the reaction is primarily driven by the choice of reagents rather than by a catalyst in the traditional sense.

In the classical method , after the diazonium salt is formed, its reduction with agents like hypophosphorous acid does not typically require a separate catalyst. masterorganicchemistry.com Similarly, in modern nitrite ester methods , the reaction is mediated by the alkyl nitrite and the hydrogen-donating solvent. researchgate.net

It is important to distinguish this deamination from other reactions of diazonium salts, such as the Sandmeyer reaction, which uses catalytic amounts of copper(I) salts (e.g., CuCl, CuBr) to replace the diazonium group with a halide or cyanide. wikipedia.org These copper-catalyzed reactions are not deaminations (replacement by -H) but rather substitution reactions.

While research into catalytic deamination exists, employing transition metals or photoredox catalysts, these methods are not commonly reported for the synthesis of bulk chemicals like this compound. chemistryviews.orgorganic-chemistry.org The established stoichiometric methods, particularly the modern nitrite ester approach, are generally preferred for their reliability and operational simplicity in this context. Therefore, for this specific synthetic step, the focus remains on optimizing reagents and conditions rather than on catalyst selection.

Process Intensification and Scale-Up Considerations for Related Derivatives

The industrial production of complex substituted aromatic compounds, such as derivatives of this compound, necessitates a strategic shift from traditional batch processing to more efficient, safer, and sustainable manufacturing methodologies. This transition is encapsulated by the principles of process intensification, which focuses on developing smaller, cleaner, and more energy-efficient technologies. For halogenated nitroaromatic compounds, key considerations revolve around managing highly exothermic reactions, ensuring regioselectivity, and optimizing throughput while maintaining high product quality and operational safety.

A primary strategy for the process intensification of related derivatives is the adoption of continuous flow chemistry. researchgate.net Unlike batch reactors, continuous flow systems, such as microreactors or packed bed reactors, offer significantly enhanced heat and mass transfer capabilities. cetjournal.it This is particularly crucial for nitration reactions, which are notoriously exothermic and can pose significant safety risks on a large scale due to the potential for thermal runaway. cetjournal.it The high surface-area-to-volume ratio in continuous reactors allows for precise temperature control, minimizing the formation of hazardous byproducts and improving reaction selectivity. cetjournal.it

Scaling up the synthesis of these derivatives from laboratory to industrial production introduces several challenges. Key parameters that require careful consideration and optimization are summarized in the table below.

| Parameter | Batch Processing Challenges | Continuous Flow Advantages & Scale-Up Considerations |

| Heat Transfer | Difficult to control temperature in large volumes, risk of localized hot spots and thermal runaway, especially during nitration. | Superior heat dissipation due to high surface-area-to-volume ratio, enabling better temperature control and safer operation. cetjournal.it Scale-up is achieved by "numbering-up" (running multiple reactors in parallel) or using larger flow reactors. |

| Mass Transfer | Inefficient mixing in large reactors can lead to concentration gradients, affecting reaction rates and selectivity. | Enhanced mixing through diffusion and advection in small channels leads to more uniform reaction conditions and improved yields. Residence time becomes a critical parameter to control for optimal conversion. researchgate.net |

| Safety | Large quantities of hazardous reagents and intermediates are present in the reactor at any given time, increasing the risk of accidents. cetjournal.it | The small internal volume (hold-up) of flow reactors minimizes the amount of hazardous material present at any moment, leading to an inherently safer process. cetjournal.it |

| Reaction Kinetics | Slower reaction rates may be necessary to manage heat generation, leading to longer batch times. | Faster reaction kinetics can be exploited due to efficient heat removal, significantly reducing reaction times and increasing throughput. researchgate.net |

| Downstream Processing | Batch-to-batch variability can complicate purification processes. | Continuous output provides a consistent product stream, simplifying and potentially integrating downstream purification steps. |

For instance, the synthesis of related nitroaromatic compounds often involves the use of strong acids and oxidizing agents. beilstein-journals.org In a large-scale batch process, the addition rate of these reagents must be carefully controlled to manage the reaction exotherm. google.com In a continuous flow setup, reactants can be mixed precisely and rapidly at the point of reaction, with the heat generated being immediately dissipated. This allows for the use of more concentrated reagents or higher reaction temperatures to accelerate the process without compromising safety. cetjournal.it

Furthermore, the scale-up of processes involving multi-step syntheses, such as those starting from m-chlorobenzotrifluoride involving nitration, ammonification, bromination, and deamination, can be streamlined using integrated continuous flow systems. google.com This approach reduces the need for isolating intermediates, which in turn minimizes waste, reduces processing time, and lowers capital and operational costs. The development of electrochemical workflows in continuous flow cells also presents a scalable and sustainable alternative for reactions like the reduction of nitro groups, which is relevant for producing aniline derivatives. acs.org

Ultimately, the successful scale-up of synthetic methodologies for derivatives of this compound hinges on a thorough understanding of reaction kinetics, thermodynamics, and fluid dynamics, enabling the transition from laboratory-scale batch chemistry to robust and intensified continuous manufacturing processes. researchgate.netfigshare.com

Reactivity and Mechanistic Investigations of 1 Bromo 2 Nitro 3 Trifluoromethyl Benzene

Electronic Effects of Bromine, Nitro, and Trifluoromethyl Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 1-bromo-2-nitro-3-(trifluoromethyl)benzene is profoundly influenced by the electronic properties of its three substituents. The interplay of their inductive and resonance effects dictates the electron density of the aromatic system and its susceptibility to attack by electrophiles or nucleophiles.

All three substituents on the this compound molecule—bromine, nitro, and trifluoromethyl—are electron-withdrawing groups (EWGs), which significantly reduce the electron density of the aromatic ring compared to unsubstituted benzene. makingmolecules.comlibretexts.org This reduction in electron density deactivates the ring towards electrophilic aromatic substitution (EAS). makingmolecules.comnumberanalytics.com

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the aromatic ring through two mechanisms: a strong inductive effect (-I) and a strong resonance effect (-M). numberanalytics.comlibretexts.org The nitrogen atom, being bonded to two highly electronegative oxygen atoms, inductively pulls electron density from the ring through the sigma bond. libretexts.org Additionally, the π system of the nitro group can delocalize the π electrons of the benzene ring, creating a positive charge on the ring, which makes it less attractive to electrophiles. makingmolecules.comlibretexts.org

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is also a potent deactivating group. minia.edu.egchegg.com Its effect is primarily due to a very strong inductive electron withdrawal (-I). wikipedia.orgvaia.com The three highly electronegative fluorine atoms pull electron density away from the carbon atom, which in turn withdraws electron density from the aromatic ring. minia.edu.eg Unlike the nitro group, the -CF₃ group does not have a significant resonance effect. wikipedia.org

Bromine Atom (-Br): The bromine atom exhibits a dual electronic nature. Due to its high electronegativity, it withdraws electron density from the ring inductively (-I), which deactivates the ring. libretexts.orgminia.edu.eg However, it also possesses lone pairs of electrons that can be donated into the aromatic π system through resonance (+M). libretexts.orgresearchgate.net For halogens, the inductive effect is stronger than the resonance effect, resulting in a net deactivation of the ring towards EAS. libretexts.orgminia.edu.eg

The cumulative effect of these three electron-withdrawing substituents makes the aromatic ring of this compound exceptionally electron-poor and therefore highly deactivated towards reactions with electrophiles.

The substituents not only affect the rate of reaction but also direct the position of any incoming group.

In Electrophilic Aromatic Substitution (EAS):

Nitro (-NO₂) and Trifluoromethyl (-CF₃) Groups: As strong deactivating groups, both the nitro and trifluoromethyl groups are meta-directors. minia.edu.egwikipedia.orgvaia.com They withdraw electron density most significantly from the ortho and para positions, making the meta positions the least deactivated and therefore the most favorable sites for electrophilic attack. minia.edu.egwikipedia.org

Bromine (-Br) Atom: Despite being a deactivating group, bromine is an ortho, para-director. minia.edu.eglibretexts.org This is because the resonance stabilization provided by the donation of its lone pair to the carbocation intermediate (the sigma complex) is most effective when the attack occurs at the ortho or para positions. libretexts.org

In this compound, the directing effects are conflicting. However, due to the severe deactivation of the ring by the three EWGs, EAS reactions are generally very difficult to achieve and require harsh conditions.

In Nucleophilic Aromatic Substitution (NAS): The roles are reversed in nucleophilic aromatic substitution. The presence of strong electron-withdrawing groups activates the ring for NAS. byjus.commasterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

For stabilization to be effective, the EWG must be positioned ortho or para to the leaving group, allowing the negative charge of the intermediate to be delocalized onto the substituent via resonance. libretexts.orgstackexchange.com

In this compound, the bromine atom is the leaving group.

The nitro group is in the ortho position. This placement is ideal for activating the ring towards NAS, as it can effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgstackexchange.com

The trifluoromethyl group is in the meta position. While it cannot stabilize the intermediate through resonance, its strong inductive effect further increases the electrophilicity of the carbon atom bonded to the bromine, making it more susceptible to nucleophilic attack. chemsociety.org.ng

Therefore, the substitution pattern of this compound makes it highly activated for nucleophilic aromatic substitution at the C-1 position (the carbon bearing the bromine). libretexts.org

Nucleophilic Aromatic Substitution (NAS) Pathways of this compound

The electron-deficient nature of the aromatic ring in this compound, particularly due to the ortho-nitro group, facilitates nucleophilic aromatic substitution (SₙAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism, where the addition of the nucleophile is typically the rate-determining step. stackexchange.comnih.gov

The bromine atom at the C-1 position serves as a good leaving group and can be displaced by a variety of strong nucleophiles. This reaction is a key pathway for the synthesis of more complex substituted benzene derivatives. While specific kinetic data for this exact molecule is not widely published, its reactivity can be inferred from the well-established principles of SₙAr reactions. Expected reactions would include displacement by nucleophiles such as amines, alkoxides, and thiolates.

| Nucleophile | Reagent Example | Expected Product | Reaction Conditions |

|---|---|---|---|

| Amine | Ammonia (NH₃) or Primary/Secondary Amines (RNH₂/R₂NH) | 2-Nitro-3-(trifluoromethyl)aniline derivatives | Typically requires heat in a suitable solvent. |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene | Often performed in the corresponding alcohol as solvent. |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)-2-nitro-3-(trifluoromethyl)benzene | Usually carried out in a polar aprotic solvent like DMF or DMSO. |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Nitro-3-(trifluoromethyl)phenol | Requires elevated temperatures to proceed. |

Several factors govern the rate and success of nucleophilic aromatic substitution on this compound.

Leaving Group Ability: The leaving group must be able to depart with the electron pair from the C-X bond. Halogens are effective leaving groups. The ability of the leaving group is related to its electronegativity and the stability of the resulting anion. Bromide (Br⁻) is a stable anion and therefore a good leaving group in SₙAr reactions.

Nucleophile Strength: The rate of the SₙAr reaction is directly influenced by the strength and concentration of the nucleophile, as the nucleophilic attack is the rate-determining step. nih.gov Stronger nucleophiles, such as methoxide or thiolate, will react faster than weaker ones, like water or ammonia.

Electronic Stabilization: As previously discussed, the presence of strong electron-withdrawing groups ortho and/or para to the leaving group is the most critical factor for activating the ring. The ortho-nitro group in the title compound provides powerful resonance stabilization to the anionic Meisenheimer complex, lowering the activation energy for its formation and dramatically increasing the reaction rate compared to an unactivated aryl halide. libretexts.orgstackexchange.com

Reduction Reactions of the Nitro Group in this compound

The nitro group is one of the most versatile functional groups in aromatic chemistry, in part because it can be readily reduced to an amino group. wikipedia.org This transformation is a fundamental step in the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and other specialty chemicals. nih.govgla.ac.uk

The reduction of the nitro group in this compound to yield 2-bromo-6-(trifluoromethyl)aniline (B1266074) can be achieved with high chemoselectivity using several standard methods. The trifluoromethyl group is highly stable and inert to most reducing conditions, and the carbon-bromine bond is also typically stable under these conditions. acs.org

Common methods for this selective reduction include:

Catalytic Hydrogenation: This is a widely used and often very clean method. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com

Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are commonly employed. masterorganicchemistry.comorganic-chemistry.org

Conditions: The reaction is typically run in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at moderate pressures and temperatures.

Metal-Acid Reductions: This classic method involves the use of an active metal in the presence of a strong acid. masterorganicchemistry.com

Reagents: Common combinations include tin (Sn) and hydrochloric acid (HCl), or iron (Fe) and hydrochloric acid or acetic acid. masterorganicchemistry.com These reagents are effective and inexpensive.

Other Reducing Agents: Other reagents can also effect this transformation. For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like iron(II) chloride (FeCl₂) has been shown to selectively reduce nitro groups. doaj.org Electrochemical methods have also been developed for the reduction of substituted nitroarenes, offering a sustainable alternative. acs.org

| Method | Reagents | Typical Conditions | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Room Temperature, 1-4 atm H₂ | High selectivity for the nitro group. |

| Metal-Acid Reduction | Fe, HCl or NH₄Cl | Water/Ethanol, Reflux | Generally high; C-Br bond is stable. |

| Metal-Acid Reduction | Sn, HCl | Ethanol, Reflux | Effective but can be less clean than Fe/HCl. |

| Transfer Hydrogenation | Hydrazine (N₂H₄), Raney Ni | Ethanol, 0-10 °C | Can be used to form intermediate hydroxylamines or the final amine. wikipedia.org |

This reduction converts the strongly deactivating, meta-directing nitro group into a strongly activating, ortho, para-directing amino group, fundamentally altering the reactivity of the aromatic ring for subsequent synthetic transformations. masterorganicchemistry.com

Conversion to Amino Derivatives

The conversion of the nitro group in this compound to an amino group is a common and important transformation. This reduction is a key step in the synthesis of various more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The resulting amino derivative, 1-bromo-2-amino-3-(trifluoromethyl)benzene, serves as a versatile building block for further functionalization.

The reduction of the nitro group can be achieved using various reducing agents. Common methods include catalytic hydrogenation using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). vanderbilt.edu Other reducing agents like metal hydrides can also be employed. The general reaction is as follows:

This compound + Reducing Agent → 1-bromo-2-amino-3-(trifluoromethyl)benzene

Selective Reduction Methodologies

Achieving selective reduction of the nitro group without affecting the bromo and trifluoromethyl substituents is crucial. The choice of reducing agent and reaction conditions plays a significant role in the chemoselectivity of the reaction.

For instance, electrochemical reduction has been explored for the selective reduction of nitrobenzotrifluorides. acs.org This method can offer high yields and selectivity under controlled conditions. Catalytic transfer hydrogenation, using a hydrogen donor in the presence of a catalyst, is another effective method for selective nitro group reduction.

Detailed research findings on the selective reduction of similar compounds, such as 3-nitrobenzotrifluoride (B1630513) derivatives, have shown that specific cathode materials and electrolytes in electrochemical cells can lead to high yields of the corresponding anilines. acs.org

Below is a table summarizing various methodologies for the reduction of nitroarenes, which are applicable to this compound.

Oxidation Reactions and Potential Pathways

Oxidation reactions involving this compound are less common due to the presence of the strongly electron-withdrawing nitro and trifluoromethyl groups, which make the benzene ring electron-deficient and less susceptible to oxidation. However, under specific and often harsh conditions, oxidation could potentially occur at the benzene ring or, if present, at an alkyl side chain.

The nitro group itself can participate in redox reactions. In the context of reactions with chloromethylbenzenes in a superacid medium like trifluoromethanesulfonic acid, aromatic nitro compounds can act as oxidizing agents, being reduced in the process. rsc.org While this specific reaction may not directly apply to the oxidation of this compound, it highlights the redox activity of the nitro group.

Potential, though likely challenging, oxidation pathways could involve:

Oxidative degradation of the aromatic ring: This would require powerful oxidizing agents and would likely lead to a mixture of products.

Modification of substituents: It is conceivable that under specific oxidative conditions, the trifluoromethyl group could be altered, though this is generally a very stable group.

Other Transformation Pathways and Functional Group Interconversions Relevant to the Compound

Beyond reduction of the nitro group, other transformations of this compound are synthetically valuable.

Nucleophilic Aromatic Substitution (SNA r): The bromine atom can be displaced by various nucleophiles. The presence of the electron-withdrawing nitro and trifluoromethyl groups, particularly in the ortho and para positions to the bromine, would activate the ring towards SNAr reactions. Common nucleophiles could include amines, alkoxides, and thiols.

Cross-Coupling Reactions: The bromo substituent provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the aromatic ring.

Functional Group Interconversion of the Amino Group: Once the nitro group is reduced to an amine, this new functional group opens up a plethora of further chemical transformations. The amino group can be diazotized and subsequently replaced by a variety of other functional groups (Sandmeyer reaction), or it can be acylated, alkylated, or used to form heterocyclic rings.

The following table provides an overview of potential transformations and functional group interconversions.

Spectroscopic and Advanced Analytical Characterization of 1 Bromo 2 Nitro 3 Trifluoromethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For 1-bromo-2-nitro-3-(trifluoromethyl)benzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a complete structural assignment.

¹H NMR spectroscopy provides information about the number, environment, and coupling of protons in a molecule. The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, and the bromo (-Br) atom.

The expected chemical shifts and coupling patterns are as follows:

The proton at the C4 position, being para to the bromine and meta to the nitro and trifluoromethyl groups, is expected to appear at a certain chemical shift.

The proton at the C5 position, situated between the protons at C4 and C6, will likely show a triplet splitting pattern due to coupling with its two neighbors.

The proton at the C6 position, being ortho to the bromine, will be influenced by its proximity to this substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~ 7.8 - 8.2 | Doublet of doublets | J(H4-H5), J(H4-H6) |

| H-5 | ~ 7.5 - 7.9 | Triplet | J(H5-H4), J(H5-H6) |

Note: The predicted chemical shifts are estimates based on substituent effects and data from similar compounds. Actual values may vary.

¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The spectrum of this compound is expected to display seven distinct signals, one for each of the six aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts are influenced by the attached substituents. The carbon attached to the trifluoromethyl group will show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-Br) | ~ 115 - 125 |

| C-2 (C-NO₂) | ~ 145 - 155 |

| C-3 (C-CF₃) | ~ 125 - 135 (quartet) |

| C-4 | ~ 130 - 140 |

| C-5 | ~ 125 - 135 |

| C-6 | ~ 135 - 145 |

Note: The predicted chemical shifts are estimates. The signals for C-3 and the CF₃ carbon will appear as quartets due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent and there are no neighboring fluorine atoms to cause splitting. The chemical shift of this signal provides a key diagnostic marker for the presence of the -CF₃ group. The chemical shift is typically observed in the range of -60 to -70 ppm relative to a standard such as CFCl₃.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all signals and confirming the connectivity of the molecule. magritek.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy would be used to correlate the signals of directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in the aromatic ring.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. magritek.com This technique is crucial for establishing the connectivity between the quaternary carbons (C-1, C-2, C-3) and the aromatic protons, thereby confirming the substitution pattern on the benzene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. In this case, NOESY could be used to confirm the through-space relationships between the aromatic protons, further solidifying the structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The key expected vibrational frequencies are:

Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Nitro group (NO₂) stretching: The nitro group has two characteristic stretching vibrations: an asymmetric stretch typically found between 1500 and 1560 cm⁻¹, and a symmetric stretch between 1335 and 1370 cm⁻¹. These are strong and readily identifiable peaks.

C-F stretching: The carbon-fluorine bonds of the trifluoromethyl group will give rise to strong absorption bands in the region of 1100-1350 cm⁻¹.

C-Br stretching: The carbon-bromine stretching vibration is expected in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Aromatic C=C stretching: These vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1335 - 1370 | Strong |

| Trifluoromethyl (CF₃) | C-F Stretching | 1100 - 1350 | Strong |

| C-Br | Stretching | 500 - 600 | Medium to Strong |

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural characterization of this compound, allowing for its unambiguous identification and the detailed elucidation of its molecular architecture.

Raman Spectroscopy (Potentially in conjunction with IR)

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint for identification. nih.gov For this compound, the Raman spectrum is expected to be rich and complex, with characteristic bands corresponding to its distinct functional groups and the substituted benzene ring.

Nitro Group (NO₂) Vibrations: The nitro group typically exhibits strong and characteristic Raman bands. The symmetric stretching vibration (νs NO₂) is expected around 1340-1350 cm⁻¹, while the asymmetric stretch (νas NO₂) also appears in this region. ualberta.ca Scissoring and rocking vibrations occur at lower wavenumbers.

Trifluoromethyl Group (CF₃) Vibrations: The CF₃ group will produce strong signals due to the high polarizability of the C-F bonds. Symmetric and asymmetric C-F stretching modes are anticipated, with a particularly intense band for the symmetric stretch.

Carbon-Bromine (C-Br) Vibration: The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

Benzene Ring Vibrations: The benzene ring itself gives rise to several characteristic bands. These include the ring breathing mode (a sharp, intense band often near 1000 cm⁻¹), C-H stretching vibrations (above 3000 cm⁻¹), and various in-plane and out-of-plane bending modes. The substitution pattern on the ring influences the exact position and intensity of these bands. irjet.net

In conjunction with Infrared (IR) spectroscopy, which relies on changes in dipole moment, Raman spectroscopy provides complementary information. Vibrations that are weak or absent in IR may be strong in Raman, and vice versa, allowing for a more complete vibrational assignment.

Table 1: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| NO₂ Symmetric Stretch | 1340 - 1350 | Strong |

| Ring C-C Stretches | 1400 - 1600 | Medium-Strong |

| Phenyl-NO₂ Stretch | 1100 - 1115 | Medium |

| Ring Breathing Mode | 990 - 1010 | Strong |

| C-F Symmetric Stretch | 700 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and deducing the structure of compounds through fragmentation analysis. The molecular weight of this compound (C₇H₃BrF₃NO₂) is approximately 270.93 g/mol . The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. miamioh.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for assessing the purity of volatile compounds like this compound and identifying impurities. rsc.orgresearchgate.net A sample is vaporized and passed through a capillary column (e.g., a nonpolar column like one with a 5% phenylsilicone stationary phase), separating components based on their boiling points and interactions with the column. rsc.org

The mass spectrum obtained via electron ionization (EI) would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is predictable based on the structure: researchgate.net

Loss of NO₂: A very common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da), leading to a significant [M-NO₂]⁺ ion. strath.ac.uk

Loss of Br: Cleavage of the C-Br bond would result in the loss of a bromine radical (79/81 Da), producing an [M-Br]⁺ ion.

Loss of CF₃: The trifluoromethyl group (CF₃, 69 Da) can also be lost, although this may be less favorable than the loss of the nitro group.

Other Fragments: Subsequent fragmentation of these primary ions can lead to the loss of species like CO or the formation of various smaller aromatic cations.

The retention time from the gas chromatogram provides an additional layer of identification, while the integration of the peak area allows for the quantification of the compound's purity.

Table 2: Expected Key Mass Fragments in EI-MS of this compound

| Ion | Description | Approximate m/z |

| [C₇H₃BrF₃NO₂]⁺ | Molecular Ion (M⁺) | 271 / 273 |

| [C₇H₃BrF₃]⁺ | Loss of NO₂ | 225 / 227 |

| [C₇H₃F₃NO₂]⁺ | Loss of Br | 192 |

| [C₆H₃BrNO₂]⁺ | Loss of CF₃ | 202 / 204 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Reaction Monitoring and Product Analysis

For monitoring the progress of chemical reactions involving this compound or analyzing less volatile products, LC-MS/MS is the preferred method. researchgate.net This technique separates compounds in the liquid phase before they are ionized and analyzed by the mass spectrometer. mdpi.com Reversed-phase chromatography is commonly employed for such aromatic compounds.

LC-MS/MS is particularly useful for reaction monitoring as it can simultaneously track the depletion of reactants and the formation of intermediates and final products in a complex mixture. researchgate.net Tandem mass spectrometry (MS/MS) provides enhanced specificity by selecting a precursor ion (e.g., the molecular ion of the target compound), fragmenting it, and then analyzing the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly sensitive and selective, allowing for accurate quantification even in complex matrices. umb.edu Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used, which often result in less fragmentation in the initial ionization stage compared to EI, preserving the molecular ion. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information. semanticscholar.orggrowingscience.com

Analysis of related structures, such as 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene, reveals key structural features that would be expected in the target molecule. nih.gov These include:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles would be determined. The analysis would reveal the planarity of the benzene ring and the orientation of the substituents relative to the ring.

Steric Effects: Due to the steric hindrance between the adjacent bromo, nitro, and trifluoromethyl groups, these groups would likely be twisted out of the plane of the benzene ring. The nitro group, in particular, is often observed to be significantly twisted in ortho-substituted systems to minimize repulsive interactions. nih.gov

Intermolecular Interactions: The analysis would elucidate how the molecules pack in the crystal lattice. This includes identifying non-covalent interactions such as halogen bonding (O⋯Br contacts), π-π stacking between aromatic rings, and other dipole-dipole interactions that stabilize the crystal structure. nih.gov

Table 3: Representative Crystallographic Data for a Related Compound (1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 5.6718 |

| b (Å) | 10.9476 |

| c (Å) | 12.2652 |

| Nitro Group Twist Angle (°) | 41.7 |

| Data from a related compound to illustrate typical parameters. nih.gov |

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile or thermally sensitive compounds. cdc.gov For this compound, a reversed-phase HPLC method would be most suitable. researchgate.net

In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound from the column. sielc.comresearchgate.net Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its substituents, this compound is a relatively nonpolar molecule and would be well-retained on a C18 column.

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring and nitro group are strong chromophores, providing excellent sensitivity. The retention time is a characteristic property used for identification, while the peak area is proportional to the concentration, allowing for accurate purity determination.

Table 4: Typical HPLC Method Parameters for Analysis of Related Bromonitrobenzene Compounds

| Parameter | Description |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile / Water mixture |

| Detection | UV (e.g., at 254 nm) |

| Flow Rate | ~1.0 mL/min |

| Parameters are illustrative and based on methods for similar compounds. sielc.comresearchgate.net |

Gas Chromatography (GC)

Gas chromatography is a premier technique for the separation and analysis of volatile and semi-volatile compounds such as this compound. The inherent volatility of this compound makes it well-suited for GC analysis, which provides high resolution and sensitivity. The analysis of related nitroaromatic and halogenated compounds is well-established, and similar methodologies are applicable here. epa.gov

The structural characteristics of this compound—specifically the presence of a bromine atom, a nitro group, and a trifluoromethyl group—make it highly electronegative. This property is crucial for its detection. An Electron Capture Detector (ECD) is particularly sensitive to electronegative compounds and thus provides excellent selectivity and low detection limits for such analytes. epa.gov Alternatively, a Nitrogen-Phosphorus Detector (NPD) could be employed, or a mass spectrometer (MS) for definitive identification. epa.gov

For effective separation, a wide-bore capillary column is typically used. A common choice for nitroaromatic compounds is a column with a non-polar stationary phase, such as a DB-5 (5% phenyl-methylpolysiloxane) or a similar variant. epa.gov Confirmation of the analyte's identity can be achieved by analysis on a second column with a different stationary phase to compare retention times. epa.gov The retention time is the specific duration it takes for a compound to travel through the column to the detector and is a key parameter for identification under specific experimental conditions. phenomenex.comdrawellanalytical.com

The following table summarizes typical GC conditions used for the analysis of related nitroaromatic and halogenated compounds, which would serve as a starting point for method development for this compound.

Solid Phase Microextraction (SPME) for Trace Analysis

For the analysis of trace levels of this compound in environmental matrices like water or air, Solid Phase Microextraction (SPME) serves as a powerful sample preparation and pre-concentration technique. researchgate.netsigmaaldrich.com SPME is a solvent-free method that integrates sampling, extraction, and concentration into a single step, simplifying sample handling and enhancing sensitivity. supelco.com.twnih.gov

The technique utilizes a fused silica fiber coated with a polymeric stationary phase. This fiber is exposed to the sample, either by direct immersion into a liquid or by exposure to the headspace (the gas phase above the sample). supelco.com.tw Analytes partition from the sample matrix onto the fiber coating. After a set extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. shimadzu.com

The selection of the SPME fiber coating is critical and depends on the polarity and volatility of the target analyte. sigmaaldrich.com For semi-volatile compounds like nitroaromatics, fibers with mixed-phase coatings such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) are often effective. sigmaaldrich.comsupelco.com.tw Optimization of extraction parameters—including extraction time, temperature, sample agitation, and the effect of adding salt to aqueous samples (salting out)—is crucial for achieving high recovery and good reproducibility. watertopnet.eushimadzu.com SPME coupled with GC-MS is a highly effective combination for the sensitive and selective determination of trace-level contaminants. researchgate.net

The table below outlines typical parameters for the SPME analysis of related nitroaromatic compounds.

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in solving the Schrödinger equation, which is only possible for the simplest systems. Therefore, a range of approximation methods has been developed to study complex molecules. The selection of an appropriate method is a critical balance between computational cost and desired accuracy.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for studying polyatomic molecules. globalresearchonline.net Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach is computationally less intensive, allowing for the study of larger and more complex molecules.

The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. For aromatic and nitro-containing compounds, hybrid functionals are often employed. These functionals incorporate a portion of the exact exchange energy from Hartree-Fock theory with various correlation functionals. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used example that often provides reliable results for geometries and vibrational frequencies of organic molecules. globalresearchonline.netijrti.orgirjet.net Other functionals, such as PBE0 (and its implementation in Gaussian as PBE1PBE), M06-2X, and those including dispersion corrections (e.g., B3LYP-D3, ωB97X-D), are also frequently used, particularly when non-covalent interactions are important. icm.edu.pl

| Functional | Type | Key Characteristics |

|---|---|---|

| B3LYP | Hybrid GGA | A popular, well-balanced functional for general-purpose calculations of organic molecules. ijrti.org |

| PBE0 (PBE1PBE) | Hybrid GGA | Often used for reaction energies and electronic property predictions in substituted nitroarenes. icm.edu.pl |

| M06-2X | Hybrid Meta-GGA | Recommended for systems with significant non-covalent interactions and for main-group thermochemistry. icm.edu.pl |

| ωB97X-D | Range-Separated Hybrid GGA with Dispersion | Includes long-range and dispersion corrections, making it suitable for studying systems with steric hindrance. icm.edu.pl |

The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. libretexts.org It solves the Schrödinger equation in an iterative, self-consistent field (SCF) manner, where each electron interacts with the average field of all other electrons. libretexts.org While computationally efficient for an ab initio method, HF systematically neglects electron correlation—the dynamic interactions between individual electrons—which can lead to inaccuracies, especially in predicting reaction energies.

To address this limitation, more sophisticated methods known as "post-HF" methods have been developed. These methods use the HF solution as a starting point and add corrections to account for electron correlation. Examples include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory. nih.govresearchgate.net Another advanced approach is the Complete Active Space Self-Consistent Field (CASSCF) method, which is particularly useful for studying excited states and chemical reactions where multiple electronic configurations are important. nih.govacs.orgresearchgate.net These methods are significantly more computationally demanding than HF or DFT and are typically reserved for smaller molecules or for benchmarking results from less expensive methods.

In computational chemistry, molecular orbitals are constructed from a linear combination of mathematical functions known as a basis set. The choice of basis set is critical to the accuracy of a calculation. escholarship.org Basis sets range from minimal (e.g., STO-3G), which use the minimum number of functions required to describe each atom, to very large and flexible sets.

Pople-style basis sets, such as the 6-31G and 6-311G series, are widely used for DFT calculations of organic molecules. irjet.net These are "split-valence" basis sets, meaning they use multiple functions to describe the valence electrons, which are most important for chemical bonding. To improve accuracy, these sets are often augmented with additional functions:

Polarization functions (indicated by * or (d,p)) allow orbitals to change shape, which is crucial for describing bonding in molecules with heteroatoms and strained rings. researchgate.net

Diffuse functions (indicated by +) provide more flexibility for describing the electron density far from the nucleus, which is important for anions and systems with weak, non-covalent interactions. icm.edu.pl

Correlation-consistent basis sets, such as Dunning's cc-pVXZ series (where X=D, T, Q, etc., for double-, triple-, quadruple-zeta), are designed to systematically converge towards the complete basis set (CBS) limit. uoa.grscispace.comtrygvehelgaker.no Performing calculations with a sequence of these basis sets allows for the extrapolation of results to estimate the value that would be obtained with an infinitely large basis set, providing a benchmark for accuracy. escholarship.orgtrygvehelgaker.no For a molecule containing a bromine atom, basis sets that include effective core potentials (ECPs) may also be considered to reduce computational cost by treating the core electrons of the heavy atom implicitly.

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d) | Split-valence with polarization on heavy atoms | Routine geometry optimizations and frequency calculations. ijrti.org |

| 6-311+G(d,p) | Triple-split valence with diffuse and polarization functions | More accurate energy and property calculations for molecules with heteroatoms. researchgate.net |

| def2-SVP/TZVP | Karlsruhe "split-valence polarization" basis sets | Cost-effective alternative to Pople and Dunning sets, good performance for halogen bonding. escholarship.orgnih.gov |

| cc-pVTZ | Correlation-consistent, triple-zeta | High-accuracy calculations and basis-set convergence studies. researchgate.net |

Molecular Geometry Optimization and Conformational Analysis